4-bromo-1,5-dimethyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-1,5-DIMETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 5th positions, a tert-pentyl group attached to a cyclohexyl ring, and a carboxamide group at the 3rd position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1,5-DIMETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Amidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid or ester with an amine or ammonia under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1,5-DIMETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution reactions: The major products are the substituted pyrazole derivatives with different functional groups replacing the bromine atom.
Oxidation and reduction: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
4-BROMO-1,5-DIMETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-BROMO-1,5-DIMETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the cyclohexyl and tert-pentyl groups, resulting in different chemical and biological properties.
1,5-DIMETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-3-CARBOXAMIDE:
4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior and applications.
Uniqueness
The uniqueness of 4-BROMO-1,5-DIMETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features. The presence of the bromine atom, methyl groups, cyclohexyl ring, and carboxamide group provides a unique set of chemical and biological properties that distinguish it from other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H28BrN3O |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H28BrN3O/c1-6-17(3,4)12-7-9-13(10-8-12)19-16(22)15-14(18)11(2)21(5)20-15/h12-13H,6-10H2,1-5H3,(H,19,22) |
InChI Key |
BYVLJKXPUASMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
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